2-Acetamido-3-(thiophen-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

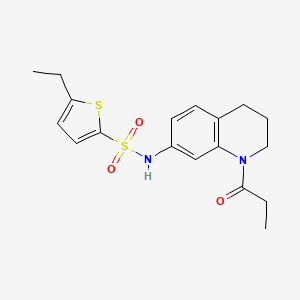

2-Acetamido-3-(thiophen-2-yl)propanoic acid is a chemical compound with the CAS Number: 67206-07-9 . It has a molecular weight of 213.26 and its IUPAC name is 2-acetamido-3-(thiophen-2-yl)propanoic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Acetamido-3-(thiophen-2-yl)propanoic acid is 1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用

Responsive DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, synthesized from poly(methyl 2-(thiophen-3-yl)acetate), has shown promise as a theranostic gene delivery vehicle. This polymer binds DNA effectively, forming polyplexes that could be utilized in gene therapy and diagnostics, highlighting its potential in biotechnology and medical research (Carreon, Santos, Matson, & So, 2014).

Antitumor Evaluation of Heterocyclic Compounds

2-Acetamido-3-(thiophen-2-yl)propanoic acid derivatives have been explored for their antitumor properties. The synthesis of heterocyclic compounds derived from this chemical structure has shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The diverse synthetic pathways offer valuable insights for further biological investigations and potential cancer treatments (Shams, Mohareb, Helal, & Mahmoud, 2010).

Electrochromic Properties of Conducting Polymers

The electrochemical synthesis of polymers from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, demonstrates significant electrochromic properties. These polymers exhibit color changes between transmissive yellow and blue with reasonable switching times, suggesting applications in smart windows, displays, and other electronic devices (Camurlu, Çırpan, & Toppare, 2005).

Organic Sensitizers for Solar Cell Applications

Novel organic sensitizers for dye-sensitized solar cells have been developed using a functionalized unsymmetrical structure that includes 2-Acetamido-3-(thiophen-2-yl)propanoic acid derivatives. These sensitizers show high conversion efficiencies, indicating their potential in renewable energy technologies and the development of more efficient solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Anti-Inflammatory Properties

Analogues of 2-Acetamido-3-(thiophen-2-yl)propanoic acid have been synthesized and evaluated for their anti-inflammatory properties. These compounds showed appreciable activity against carrageenan-induced rat paw edema, suggesting their potential as anti-inflammatory agents (Reddy, Reddy, & Raju, 2010).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-Acetamido-3-(thiophen-2-yl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that 2-Acetamido-3-(thiophen-2-yl)propanoic acid affects . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of 2-Acetamido-3-(thiophen-2-yl)propanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetamido-3-(thiophen-2-yl)propanoic acid. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors, such as the presence of other drugs or compounds, the physiological state of the cells or organism, and genetic factors, could also influence the compound’s action and efficacy.

特性

IUPAC Name |

2-acetamido-3-thiophen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFVGPGABHYRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)